2-((Carboxymethyl)amino)-4-chlorobenzoic acid
Overview
Description
2-((Carboxymethyl)amino)-4-chlorobenzoic acid , also known by its chemical formula C<sub>9</sub>H<sub>7</sub>ClNO<sub>4</sub> , is a synthetic organic compound. It belongs to the class of carboxylic acids and contains both carboxyl and amino functional groups. The compound’s structure consists of a chlorobenzoic acid core with an additional carboxymethylamino group attached.
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, carboxymethylation, and amino group modification. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the carboxymethylation step introduces the carboxymethyl group, which imparts water solubility to the compound.
Molecular Structure Analysis
The molecular structure of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is crucial for understanding its properties and interactions. The compound’s backbone consists of a benzene ring with a chlorine atom at the para position. The carboxymethylamino group is attached to the benzene ring, providing a polar functional moiety. Analyzing the bond angles, hybridization, and steric effects helps elucidate its behavior in various environments.
Chemical Reactions Analysis
- Hydrolysis : The carboxyl group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and the carboxymethylamino group.
- Esterification : Reaction with alcohols leads to ester formation, where the carboxyl group reacts with the alcohol’s hydroxyl group.
- Amide Formation : The amino group can participate in amide bond formation with other carboxylic acids or amines.
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Physical And Chemical Properties Analysis
- Physical State : Typically, 2-((Carboxymethyl)amino)-4-chlorobenzoic acid exists as a white crystalline powder.
- Melting Point : The compound’s melting point lies within a specific range, reflecting its purity.
- Solubility : It is moderately soluble in water due to the carboxymethyl group.
- Acidity : The carboxyl group imparts acidity, allowing it to act as a weak acid.
- Stability : The compound’s stability under various conditions (light, temperature, and pH) affects its shelf life.
Safety And Hazards
- Toxicity : While specific toxicity data may vary, handle this compound with care. Always follow safety protocols.
- Irritant : It may cause skin and eye irritation. Use appropriate protective gear.
- Environmental Impact : Dispose of it responsibly, adhering to local regulations.
Future Directions
Researchers should explore:
- Biological Activity : Investigate its potential as a drug candidate or biochemical probe.
- Derivatives : Synthesize derivatives to enhance solubility, stability, or specific interactions.
- Applications : Explore applications in materials science, catalysis, or biochemistry.
Remember that this analysis serves as a starting point, and further research is essential for a comprehensive understanding of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid1234.
properties
IUPAC Name |
2-(carboxymethylamino)-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-5-1-2-6(9(14)15)7(3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGKLGUAJLLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455462 | |
Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Carboxymethyl)amino)-4-chlorobenzoic acid | |
CAS RN |
99282-79-8 | |
Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99282-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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